molecular formula C21H21NO2 B11690537 (4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11690537
M. Wt: 319.4 g/mol
InChI Key: VSTYOELRFUVEED-AQTBWJFISA-N
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Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a tert-butylphenyl group and a methylphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a 4-tert-butylbenzaldehyde with a 3-methylbenzylamine in the presence of an acid catalyst, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the tert-butyl group or the aromatic rings.

    Reduction: Reduction reactions may target the oxazole ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its structural features could be exploited for designing drugs with specific biological activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-METHYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-ETHYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the tert-butyl group in (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE distinguishes it from similar compounds

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H21NO2/c1-14-6-5-7-15(12-14)13-18-20(23)24-19(22-18)16-8-10-17(11-9-16)21(2,3)4/h5-13H,1-4H3/b18-13-

InChI Key

VSTYOELRFUVEED-AQTBWJFISA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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